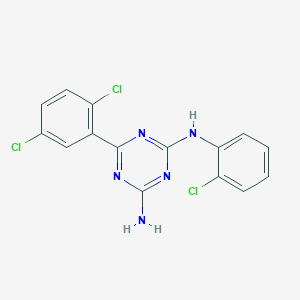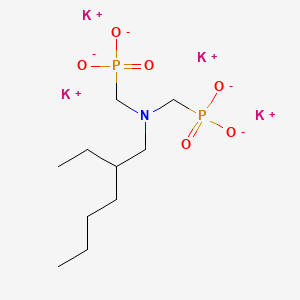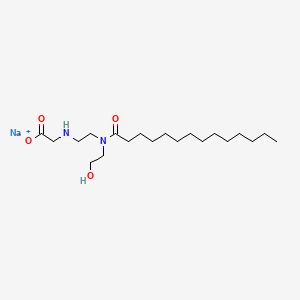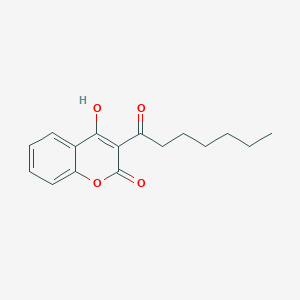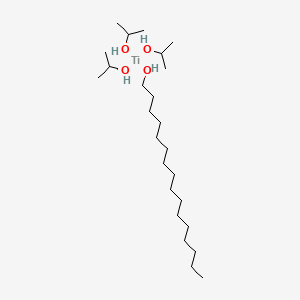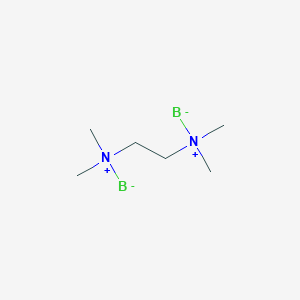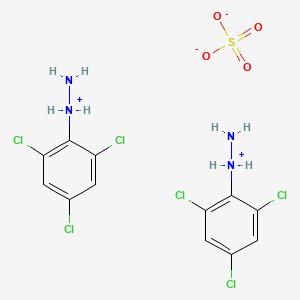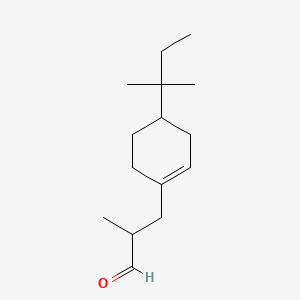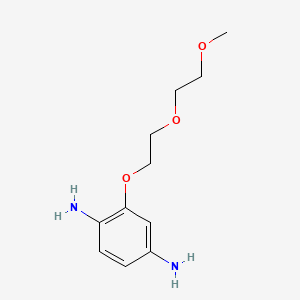
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate is a compound that combines a pyrrolidine ring with a carboxylic acid group and a trimethylazaniumyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate can be achieved through several methods. One common approach involves the condensation of a pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst and may be conducted under microwave-assisted organic synthesis (MAOS) to enhance efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- (2S)-5-oxopyrrolidine-2-carboxylic acid
- 2-(trimethylazaniumyl)acetate
- Pyrrolidine derivatives
- Carboxylic acid derivatives
Uniqueness
What sets (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
4810-57-5 |
|---|---|
分子式 |
C10H18N2O5 |
分子量 |
246.26 g/mol |
IUPAC名 |
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1 |
InChIキー |
WOPICKJSMWPYCA-DFWYDOINSA-N |
異性体SMILES |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O |
正規SMILES |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)

